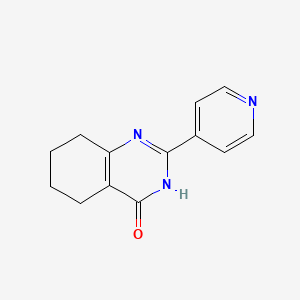
4-((6-Cloro-2-metilpirimidin-4-il)amino)butanoato de etilo
Descripción general
Descripción
Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate is a useful research compound. Its molecular formula is C11H16ClN3O2 and its molecular weight is 257.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Farmacéuticas
Los derivados de pirimidina, como nuestro compuesto de interés, se aplican ampliamente en disciplinas terapéuticas debido a su alto grado de diversidad estructural . Se ha informado que exhiben una amplia gama de actividades biológicas, incluida la modulación de la leucemia mieloide, el tratamiento del cáncer de mama, las actividades antimicrobianas, antifúngicas, antiparasitarias, diuréticas, antitumorales, antifilariales, inhibidores de la topoisomerasa II del ADN, agentes antituberculosos, antimaláricos y antiplasmodiales, antiinflamatorias y analgésicas, anti-VIH, agentes cardiovasculares e hipertensos, agentes antiulcerosos, actividades de trastornos del cabello, antagonistas del receptor sensible al calcio, inhibidores de la DPP-IV, antidiabéticos, acción agonista o antagonista potente del receptor A2a de adenosina, moduladores de TLR8 o interferón beta (IFN-β), relajación vascular para la arteria ciliar ocular y neuroprotección en las células ganglionares de la retina, inhibidores de la reductasa 3-hidroxi-3-metilglutaril-coenzima A (HMG-CoA) y terapéutica de la enfermedad coronaria, anticancerígena, intermedio clave para la vitamina B1, inhibidores de la cinasa de la deshidrogenasa del piruvato .
Aplicaciones Agroquímicas
Los derivados de pirimidina también se encuentran en los agroquímicos . Dada la amplia gama de actividades biológicas que exhiben estos compuestos, podrían utilizarse potencialmente en el desarrollo de nuevos pesticidas o herbicidas.
Ciencia de los Materiales
Los derivados de pirimidina se encuentran en la ciencia de los materiales . Sus estructuras químicas únicas podrían utilizarse potencialmente en el desarrollo de nuevos materiales con propiedades novedosas.
Química Sintética
En química sintética, los derivados de pirimidina sirven como bloques de construcción importantes para la síntesis de moléculas más complejas . Se pueden utilizar en la preparación de varias diazinas decoradas farmacológicamente activas .
Bioisosterismo
En el campo de la química medicinal, el bioisosterismo es una estrategia que se utiliza a menudo para diseñar nuevos fármacos. Los derivados de pirimidinamina se han diseñado y sintetizado utilizando pirimidifen como plantilla de acuerdo con el bioisosterismo . Los nuevos compuestos mostraron una excelente actividad fungicida .
Actividad Fungicida
Como se mencionó anteriormente, algunos derivados de pirimidinamina han mostrado una excelente actividad fungicida . Esto sugiere que “4-((6-Cloro-2-metilpirimidin-4-il)amino)butanoato de etilo” podría utilizarse potencialmente en el desarrollo de nuevos fungicidas.
Propiedades
IUPAC Name |
ethyl 4-[(6-chloro-2-methylpyrimidin-4-yl)amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-3-17-11(16)5-4-6-13-10-7-9(12)14-8(2)15-10/h7H,3-6H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNWIMPHYQZCRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


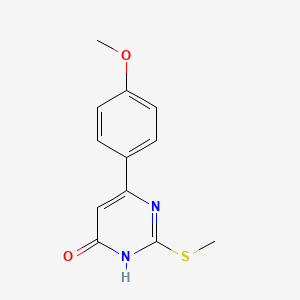
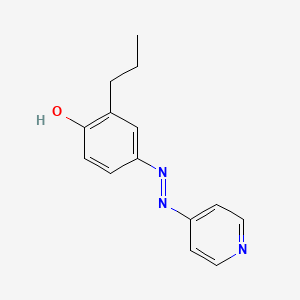
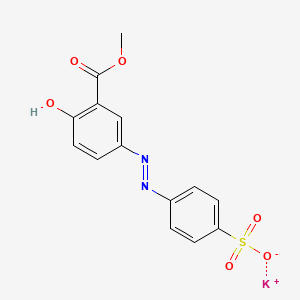
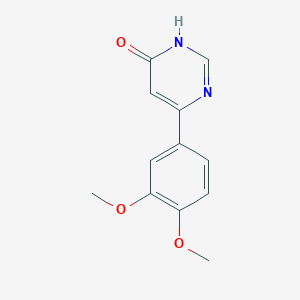
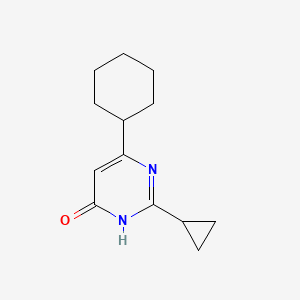
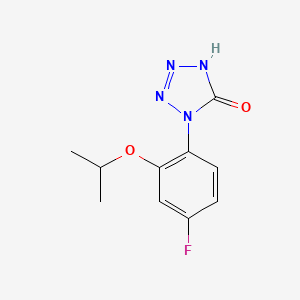
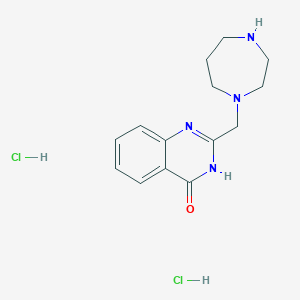
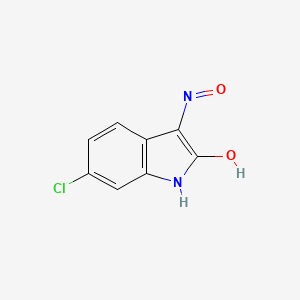
![6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489703.png)
![1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one](/img/new.no-structure.jpg)
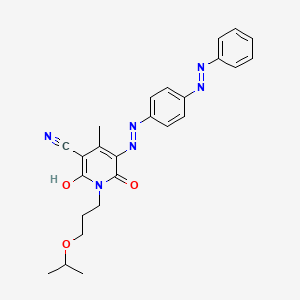
![2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1489712.png)
![3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole](/img/structure/B1489713.png)
